molecular formula C4H6KNO4 B1143827 Dipotassium 2-aminobutanedioate CAS No. 14434-35-6

Dipotassium 2-aminobutanedioate

Cat. No. B1143827
CAS RN: 14434-35-6
M. Wt: 171.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to dipotassium 2-aminobutanedioate involves polycondensation reactions, as seen in the synthesis of unsaturated polyesters from dipotassium salts of various acids and dibromobutane, leading to copolymers containing different ester units (Sepulchre & Sepulchre, 1997). Similarly, the synthesis of highly functionalized 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones highlights the compound's role in facilitating complex organic reactions (Rao & Vasantham, 2009).

Molecular Structure Analysis

Dipotassium 2-aminobutanedioate's structure and its derivatives have been characterized through various techniques. For instance, the crystal structure of dipotassium hydrogen citrate, a related compound, has been determined, showing ionization at specific carboxyl groups and illustrating the compound's coordination environment (Zacharias & Glusker, 1993).

Chemical Reactions and Properties

The compound's reactivity is highlighted in the synthesis of unsaturated polyesters, where polycondensation reactions are key. The reactions involve decarboxylation and lead to the formation of various ester units, indicating the compound's ability to undergo complex chemical transformations (Sepulchre & Sepulchre, 1997).

Scientific Research Applications

Hematology and Blood Cell Analysis

Dipotassium 2-aminobutanedioate is recommended as an anticoagulant of choice in specimen collection for blood cell counting and sizing. Its use is preferred due to its high solubility and minimal impact on red blood cell size compared to other salts, making it essential for accurate hematologic testing (England et al., 1993).

Neuroprotection and Obesity Research

In studies exploring neuroprotective candidates, N-stearoyltyrosine dipotassium (NST-2K) showed significant anti-obese effects in diet-induced obese mice. It operated by reducing lipid accumulation and improving lipid and carbohydrate metabolism, demonstrating potential applications in obesity management and neuroprotection (Tang et al., 2015).

Dermatological Applications

Dipotassium glycyrrhizinate (KG), encapsulated in elastic liposomes, has been used for skin delivery in the treatment of acute and chronic dermatitis. This study highlighted the potential of liposomes for effective skin delivery of anti-inflammatory agents (Trotta et al., 2002).

Cancer Treatment

A chitosan-dipotassium orthophosphate hydrogel system has been developed for delivering chemotherapeutic agents like Doxorubicin directly to tumor sites. This method showed significant reduction in primary and secondary osteosarcoma, suggesting its potential as an efficient drug delivery system in cancer treatment (Ta et al., 2009).

Antitumor Activity

Dipotassium-trioxohydroxytetrafluorotriborate (K2[B3O3F4OH]) has been listed as a promising therapeutic agent for cancer, showing significant in vitro and in vivo antitumor activity in various cancer cell lines (Ivanković et al., 2015).

Polymer Science

The polycondensation of dipotassium salts of certain acids resulted in the formation of unsaturated copolyesters, demonstrating applications in polymer science and materials engineering (Sepulchre & Sepulchre, 1997).

properties

IUPAC Name

dipotassium;2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKALZAKZWHFNIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5K2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941993
Record name Dipotassium 2-aminobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium 2-aminobutanedioate

CAS RN

2001-89-0, 14434-35-6
Record name Dipotassium 2-aminobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-aspartic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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